N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
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Overview
Description
N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a pyrazole ring with a thiadiazole ring, which imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine typically involves the reaction of 4-fluoroaniline with 6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst and a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar thiadiazole ring but differs in the triazole moiety.
1,3,4-Thiadiazole derivatives: These compounds have a thiadiazole ring and exhibit similar biological activities.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
Uniqueness
This compound is unique due to its specific combination of a pyrazole
Properties
Molecular Formula |
C11H11FN4S |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
InChI |
InChI=1S/C11H11FN4S/c1-7-6-10-14-11(17-16(10)15-7)13-9-4-2-8(12)3-5-9/h2-6,11,13-14H,1H3 |
InChI Key |
FKJFCPIPXDQLID-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=C1)NC(S2)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=NN2C(=C1)NC(S2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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